Cefpimizole, formerly known as U-63196E and AC-1370, is a broad-spectrum cephalosporin antibiotic. [, , , , , , , ] It belongs to the third generation of cephalosporins. [, ] Cefpimizole is primarily recognized for its role in scientific research investigating its antimicrobial properties, pharmacokinetics, and potential for treating bacterial infections. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Cefpimizole, similar to other beta-lactam antibiotics, acts by inhibiting bacterial cell wall synthesis. [, ] It achieves this by binding to penicillin-binding proteins (PBPs), enzymes essential for peptidoglycan synthesis, a crucial component of bacterial cell walls. [, ] This binding disrupts the formation of the bacterial cell wall, leading to cell death. [, ] Additionally, some studies suggest that Cefpimizole may enhance the phagocytic activity of macrophages, contributing to its antibacterial effects. [, , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5